

ZT-12-037-01 cell culture concentration and incubation time.

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Compound of Interest

Compound Name: ZT-12-037-01

Cat. No.: B2598376

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Application Notes and Protocols for ZT-12-037-01

Introduction

ZT-12-037-01 is a potent and selective, ATP-competitive inhibitor of Serine/Threonine Kinase 19 (STK19).^{[1][2][3]} It has demonstrated significant efficacy in blocking the malignant transformation of melanocytes driven by oncogenic NRAS and inhibiting the growth of melanoma.^{[4][5][6]} This document provides detailed application notes and protocols for the use of **ZT-12-037-01** in cell culture experiments, including recommended concentrations, incubation times, and methodologies for assessing its biological activity. **ZT-12-037-01** targets STK19, which has been identified as a novel activator of NRAS.^[6] STK19 phosphorylates NRAS, which enhances its interaction with downstream effectors and promotes oncogenic signaling.^[6] **ZT-12-037-01**'s mechanism of action is the inhibition of this phosphorylation event.^{[1][7][8]}

Quantitative Data Summary

The following tables summarize the quantitative data for the in vitro and in vivo activity of **ZT-12-037-01**.

Table 1: In Vitro Efficacy of **ZT-12-037-01**

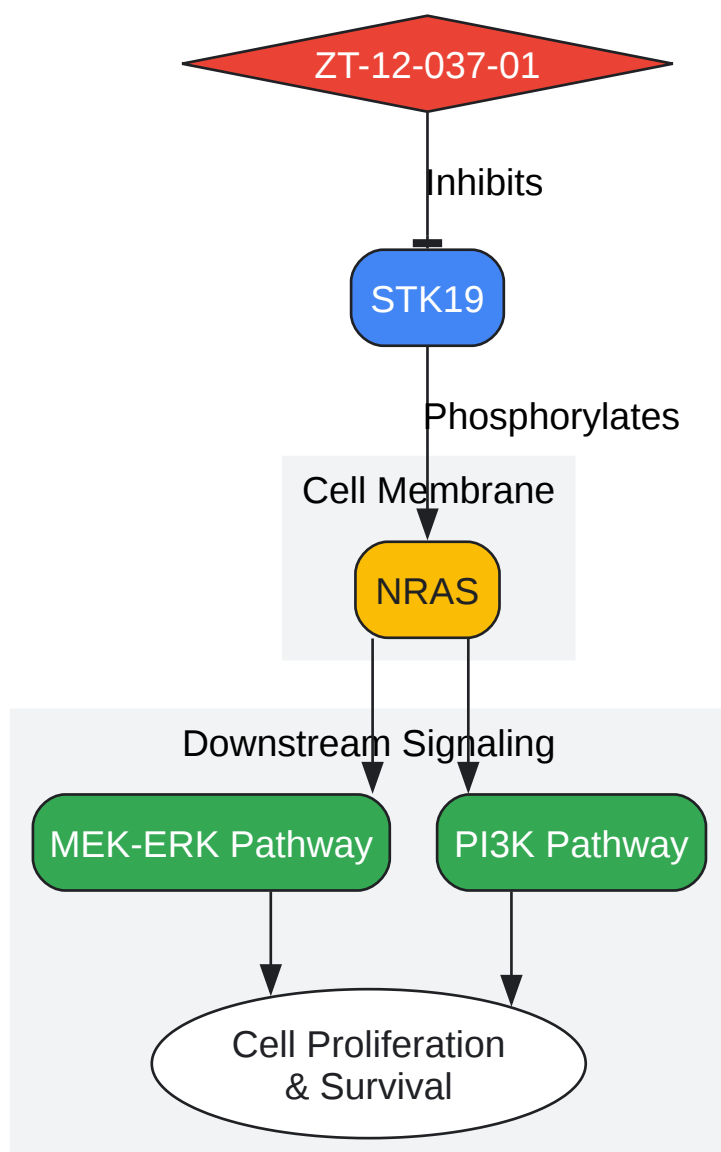
Parameter	Value	Cell Lines/System	Notes
IC50 (STK19 WT)	23.96 nM	Cell-free assay	ATP-competitive inhibition[1][7][8]
IC50 (STK19 D89N)	27.94 nM	Cell-free assay	ATP-competitive inhibition[1][7][8]
IC50 (NRAS Phosphorylation)	24 nM	Not specified	Inhibition of NRAS phosphorylation[2][4][5]
Effective Concentration	0.1 - 3 μ M	STK19WT and STK19D89N expressing cells	Inhibition of NRAS phosphorylation[4]
Effective Concentration	3 μ M	CDK4 (R24C), hTERT, and p53DD melanocyte cells	Inhibition of melanocyte proliferation and colony formation[2][4][5]
Incubation Time	14 days	CDK4 (R24C), hTERT, and p53DD melanocyte cells	For cell proliferation and colony formation assays[2][4][5]
Incubation Time	4 days	Not specified in detail	General incubation time noted[1]

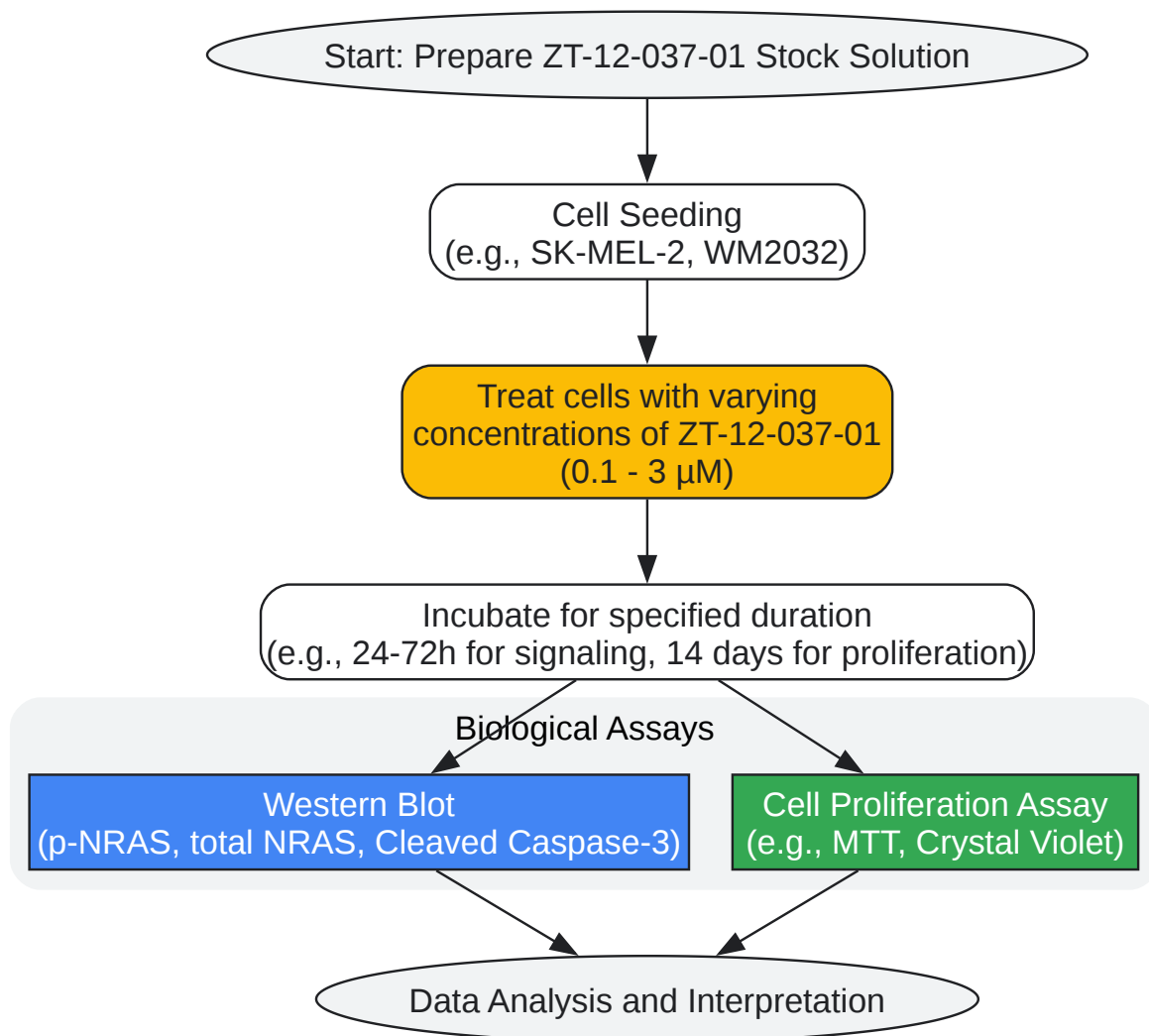
Table 2: In Vivo Efficacy of **ZT-12-037-01**

Animal Model	Dosage	Administration	Duration	Result
SK-MEL-2 xenograft melanoma nude mice	25 mg/kg and 50 mg/kg	Intraperitoneal injection, once daily	21 days	Dose-dependent inhibition of tumor growth[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating **ZT-12-037-01**.





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